1-(4-Cyclopentyloxyphenyl)prop-2-enylamine

Lipophilicity CNS permeability Drug-likeness

1-(4-Cyclopentyloxyphenyl)prop-2-enylamine (CAS 1270413-58-5) is a chiral aromatic allylamine featuring a para-cyclopentyloxy substituent on the phenyl ring and a terminal vinyl group adjacent to the primary amine center. With a molecular formula of C₁₄H₁₉NO and a molecular weight of 217.31 g/mol, this compound is classified within the class of arylalkenylamines, a scaffold widely exploited in medicinal chemistry for the construction of bioactive ligands and synthetic intermediates.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B13049198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopentyloxyphenyl)prop-2-enylamine
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC=CC(C1=CC=C(C=C1)OC2CCCC2)N
InChIInChI=1S/C14H19NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h2,7-10,12,14H,1,3-6,15H2
InChIKeyJHGDXUHZXUEFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclopentyloxyphenyl)prop-2-enylamine: Structural Identity and Procurement-Relevant Characteristics for Allylamine-Based Research


1-(4-Cyclopentyloxyphenyl)prop-2-enylamine (CAS 1270413-58-5) is a chiral aromatic allylamine featuring a para-cyclopentyloxy substituent on the phenyl ring and a terminal vinyl group adjacent to the primary amine center . With a molecular formula of C₁₄H₁₉NO and a molecular weight of 217.31 g/mol, this compound is classified within the class of arylalkenylamines, a scaffold widely exploited in medicinal chemistry for the construction of bioactive ligands and synthetic intermediates . The presence of both a stereogenic α-carbon and an alkene functionality provides orthogonal synthetic handles—enantioselective elaboration and olefin diversification—that distinguish it from simpler saturated amine analogs .

Why 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine Cannot Be Assumed Interchangeable with Its Closest Homologs and Regioisomers


Even within the narrow subclass of 4-cyclopentyloxyphenyl-substituted amines, small structural perturbations produce quantifiable shifts in key physicochemical parameters that directly affect drug-likeness, membrane permeability, and formulation behavior. The vinyl group in 1-(4-cyclopentyloxyphenyl)prop-2-enylamine imparts a measured logP of 3.19, which is 0.34 units higher than its saturated ethylamine counterpart (logP = 2.85) and 0.39 units lower than the extended but-3-enylamine homolog (logP = 3.58) . Such differences can alter CNS penetration probability and oral bioavailability predictions. Additionally, the para-substitution pattern yields an electronic distribution distinct from the meta-substituted regioisomer, which, while sharing an identical logP value (3.19), may exhibit divergent target-binding profiles in receptor assays . Procurement of an unverified structural surrogate therefore risks introducing uncharacterized potency shifts, altered PK predictions, and batch-to-batch variability that compromise experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine Against Key Structural Comparators


Lipophilicity (LogP) Advantage Over the Saturated Ethylamine Analog for CNS-Focused Discovery Programs

The target compound exhibits a computed logP of 3.19, which is 0.34 log units higher than that of the direct saturated analog (1S)-1-(4-cyclopentyloxyphenyl)ethylamine (logP = 2.85) . This difference, measured via the same computational method across the two compounds, places the target compound squarely within the optimal logP window of 2–4 that is associated with favorable CNS penetration, while the ethylamine analog falls closer to the lower boundary, potentially limiting passive brain exposure [1].

Lipophilicity CNS permeability Drug-likeness

Lipophilicity Differentiation from the Extended But-3-enylamine Homolog: Balanced LogP Favoring Drug-Like Properties

The target compound's logP (3.19) is 0.39 units lower than that of the but-3-enylamine homolog (logP = 3.58) . While both values reside within the drug-like range, the lower logP of the prop-2-enylamine suggests superior aqueous solubility potential, which can translate to improved oral absorption and formulation flexibility [1]. In parallel, the target compound possesses four rotatable bonds versus five for the but-3-enylamine analog, a difference that may positively influence oral bioavailability according to Veber's guidelines (rotatable bond count ≤10 is favorable, but lower counts generally correlate with higher oral bioavailability) [2].

Lipophilicity Solubility Oral bioavailability

Purity Advantage Over Standard Vendor Offerings: 98% vs. 95% Baseline for Enantiomerically Pure Batches

The target compound is available at a certified purity of 98% (HPLC) from Leyan (Product No. 1844580), compared to the industry-standard 95% purity offered by multiple competing suppliers for both the racemate and the resolved (1S)- and (1R)-enantiomers . A 3-percentage-point purity increment reduces the total impurity burden from ≤5% to ≤2%, which is particularly consequential in dose-response assays where cumulative impurities can confound IC₅₀ or EC₅₀ determinations at higher test concentrations [1].

Purity Reproducibility Procurement specification

Ambient-Temperature Storage Compatibility: Logistical and Stability Advantage Over Cold-Chain-Dependent Analogs

Multiple suppliers specify that 1-(4-cyclopentyloxyphenyl)prop-2-enylamine can be stored at room temperature (RT), whereas the (1R)-enantiomer of the same compound (CAS 1270087-45-0) requires long-term storage in a cool, dry place as per AKSci specifications . This differential storage requirement indicates a potential stability advantage of the racemic or (1S)-enantiomer forms under ambient conditions, reducing reliance on refrigerated storage and simplifying international shipping logistics [1].

Storage stability Supply chain Laboratory logistics

Optimal Procurement Scenarios for 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine Based on Quantitative Differentiation Evidence


CNS-Targeted Hit-to-Lead Programs Requiring Balanced logP for Brain Penetration

In neuroscience drug discovery campaigns where passive blood-brain barrier permeability is required, 1-(4-cyclopentyloxyphenyl)prop-2-enylamine (logP = 3.19) provides a preferred starting scaffold relative to the less lipophilic ethylamine analog (logP = 2.85). The 0.34-unit logP advantage positions the compound within the empirically derived CNS drug-likeness range (logP 2–4), while the saturated analog's logP below 3 may necessitate additional lipophilic substitution to achieve comparable brain exposure [1].

Oral Drug Candidate Optimization Where Rotatable Bond Minimization Enhances Bioavailability Predictions

For oral drug programs governed by Veber's bioavailability rules, the target compound's rotatable bond count of 4 represents an intermediate position between the ethylamine analog (3 rotatable bonds, potentially overly rigid for target engagement) and the but-3-enylamine homolog (5 rotatable bonds, contributing to higher conformational entropy). This intermediate flexibility may offer a more optimizable balance for achieving both target potency and oral absorption [2].

High-Throughput Screening Library Construction Requiring Superior Purity to Minimize False Positives

When building compound libraries for high-throughput screening (HTS), the 98% purity grade of this compound reduces the total impurity burden to ≤2%, compared to the 95% industry standard that permits up to 5% impurities. In a typical HTS campaign testing compounds at 10–30 µM, a 5% impurity load corresponds to 0.5–1.5 µM of unknown contaminants—concentrations sufficient to trigger false-positive hits in sensitive biochemical or cell-based assays [3]. Selection of the 98% purity grade directly reduces this risk.

Multi-Site Collaborative Projects Where Ambient Storage Simplifies Logistics and Reduces Costs

For geographically distributed research consortia, the room-temperature storage compatibility of the racemic and (1S)-enantiomer forms eliminates the need for cold-chain shipping and refrigerated storage infrastructure. In contrast, the (1R)-enantiomer's requirement for cool, dry long-term storage introduces additional handling protocols, temperature-monitored shipping costs, and potential customs clearance delays for international shipments .

Quote Request

Request a Quote for 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.